(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide
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Overview
Description
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of methoxy groups and the ethene-1-sulfonamide moiety suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methoxyaniline.
Formation of the Ethene Moiety: The aldehyde group of 3,4-dimethoxybenzaldehyde is reacted with a suitable reagent to form the ethene linkage.
Sulfonamide Formation: The ethene intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethene moiety can be reduced to form the corresponding ethane derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction would yield ethane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, sulfonamides are known for their antimicrobial properties. This compound could potentially be investigated for similar activities, including antibacterial, antifungal, or antiviral properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Uniqueness
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide is unique due to the presence of multiple methoxy groups and the ethene linkage, which may confer distinct chemical and biological properties compared to simpler sulfonamides.
Properties
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-15-7-5-14(6-8-15)18-24(19,20)11-10-13-4-9-16(22-2)17(12-13)23-3/h4-12,18H,1-3H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMTCIQLFGVGA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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